![molecular formula C8H15N3O B14158776 [(Z)-(2-methylcyclohexylidene)amino]urea CAS No. 4549-20-6](/img/structure/B14158776.png)
[(Z)-(2-methylcyclohexylidene)amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-(2-methylcyclohexylidene)amino]urea is an organic compound that features a cyclohexylidene group attached to an amino urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-methylcyclohexylidene)amino]urea typically involves the reaction of 2-methylcyclohexanone with urea in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Reactants: 2-methylcyclohexanone and urea.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvent: Ethanol or methanol.
Temperature: Moderate temperatures around 50-70°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-(2-methylcyclohexylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
[(Z)-(2-methylcyclohexylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(Z)-(2-methylcyclohexylidene)amino]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
[(Z)-(2-methylcyclohexylidene)amino]urea can be compared with similar compounds such as thiourea and selenourea. While thiourea contains a sulfur atom instead of an oxygen atom, selenourea contains a selenium atom. These structural differences result in varying chemical properties and reactivities. This compound is unique due to its specific cyclohexylidene structure, which imparts distinct characteristics compared to its analogs.
List of Similar Compounds
Thiourea: Contains a sulfur atom instead of an oxygen atom.
Selenourea: Contains a selenium atom instead of an oxygen atom.
N-phenyl-N’-(4-pyridyl)urea: A urea derivative with different substituents.
Propiedades
Número CAS |
4549-20-6 |
|---|---|
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
[(Z)-(2-methylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12)/b10-7- |
Clave InChI |
ZOMWHULATAXVJE-YFHOEESVSA-N |
SMILES isomérico |
CC\1CCCC/C1=N/NC(=O)N |
SMILES canónico |
CC1CCCCC1=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


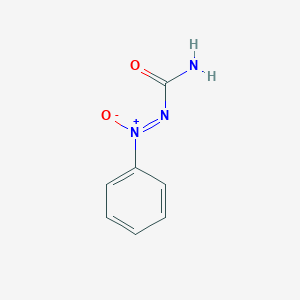

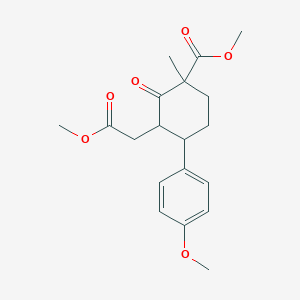
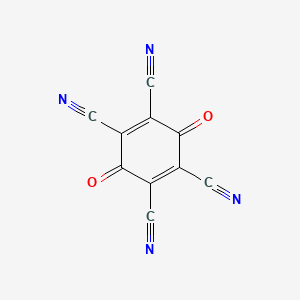
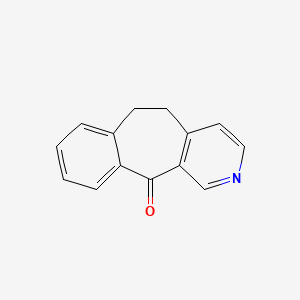
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
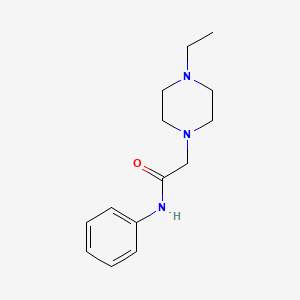
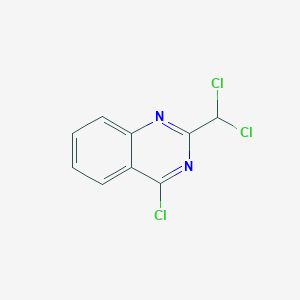

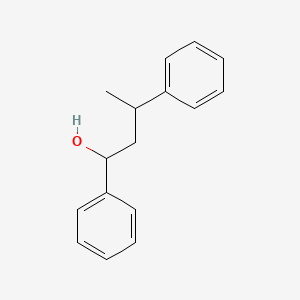
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
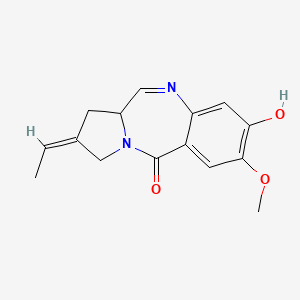
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)
